molecular formula C42H24Br6Cl6O12 B1583882 2-Bromo-3-chlorobenzoic acid CAS No. 25638-14-6

2-Bromo-3-chlorobenzoic acid

Cat. No. B1583882
CAS RN: 25638-14-6
M. Wt: 1412.8 g/mol
InChI Key: GNTVCIOKMMQVPL-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorobenzoic acid is a chemical compound with the molecular formula C₇H₄BrClO₂ . Its average mass is approximately 235.46 Da . This compound belongs to the class of benzoic acids and contains both bromine and chlorine substituents on the benzene ring.

Scientific Research Applications

Applications of 2-Bromo-3-chlorobenzoic Acid in Scientific Research

1. Ortho-Metalation Studies

In a study by Gohier and Mortier (2003), the treatment of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides led to the generation of lithium 3-chloro/bromo-2-lithiobenzoates. These compounds can be used to produce various 2-substituted-3-chloro/bromobenzoic acids, highlighting a potential application in organic synthesis and the study of reaction mechanisms (Gohier & Mortier, 2003).

2. Drug Synthesis

Yafei (2011) demonstrated the synthesis of the antidiabetic drug Dapagliflozin using 5-Bromo-2-chlorobenzoic acid. This synthesis involved multiple steps, including chlorination and Friedel-Crafts acylation, illustrating the use of halobenzoic acids in pharmaceutical manufacturing (Yafei, 2011).

3. Charge Density Analysis in Crystals

Pramanik, Pavan, and Guru Row (2017) studied the crystalline structures of isomeric compounds involving 4-bromo-2-chloro benzoic acid. They investigated the role of halogen bonds in the packing preferences of solid solutions, providing insights into the structural chemistry of halogen-containing compounds (Pramanik, Pavan, & Guru Row, 2017).

4. Thermodynamic Properties Evaluation

Chirico et al. (2017) conducted a critical evaluation of the thermodynamic properties of halobenzoic acids, including chloro- and bromobenzoic acids. Their study contributes to a better understanding of the physical properties of these compounds, which is crucial for various industrial and research applications (Chirico et al., 2017).

5. Environmental Biodegradation Studies

Research on the transformation and biodegradation of chlorobenzoic acids, including 2-bromo-3-chlorobenzoic acid, has been conducted to understand their environmental fate. Studies by Veerkamp, Pel, and Hutzinger (1983) and others have explored the microbial degradation of these compounds, which is important for environmental remediation and pollution control (Veerkamp, Pel, & Hutzinger, 1983).

properties

IUPAC Name

2-bromo-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITHNMNGOHVILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275016
Record name 2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chlorobenzoic acid

CAS RN

56961-26-3
Record name 2-bromo-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-chlorobenzoic acid
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